2,2-Dimethylcyclobutane-1-thiol
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Overview
Description
2,2-Dimethylcyclobutane-1-thiol is an organic compound with the molecular formula C6H12S and a molecular weight of 116.23 g/mol It is a thiol derivative of cyclobutane, characterized by the presence of two methyl groups at the 2-position and a thiol group at the 1-position of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclobutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclobutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-thiol: Lacks the methyl groups at the 2-position.
2-Methylcyclobutane-1-thiol: Contains only one methyl group at the 2-position.
Cyclobutane-1,1-dithiol: Contains two thiol groups at the 1-position.
Uniqueness
2,2-Dimethylcyclobutane-1-thiol is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclobutane thiol derivatives and contributes to its specific applications and interactions .
Properties
Molecular Formula |
C6H12S |
---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2,2-dimethylcyclobutane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3 |
InChI Key |
VYHQGJQALBAFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1S)C |
Origin of Product |
United States |
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